2-Fluorocyclohepta-2,4,6-trien-1-one 2-Fluorocyclohepta-2,4,6-trien-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097851
InChI: InChI=1S/C7H5FO/c8-6-4-2-1-3-5-7(6)9/h1-5H
SMILES:
Molecular Formula: C7H5FO
Molecular Weight: 124.11 g/mol

2-Fluorocyclohepta-2,4,6-trien-1-one

CAS No.:

Cat. No.: VC18097851

Molecular Formula: C7H5FO

Molecular Weight: 124.11 g/mol

* For research use only. Not for human or veterinary use.

2-Fluorocyclohepta-2,4,6-trien-1-one -

Specification

Molecular Formula C7H5FO
Molecular Weight 124.11 g/mol
IUPAC Name 2-fluorocyclohepta-2,4,6-trien-1-one
Standard InChI InChI=1S/C7H5FO/c8-6-4-2-1-3-5-7(6)9/h1-5H
Standard InChI Key QBHNDVMIBNXFLX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=O)C=C1)F

Introduction

2-Fluorocyclohepta-2,4,6-trien-1-one is a complex organic compound with a molecular formula of C7_7H5_5FO. It belongs to the class of cycloheptatrienones, which are known for their unique chemical properties and potential applications in organic synthesis. This compound is particularly interesting due to its fluorine substitution, which can significantly influence its reactivity and biological activity.

Synthesis and Availability

The synthesis of 2-fluorocyclohepta-2,4,6-trien-1-one typically involves complex organic chemistry techniques. While specific synthesis methods are not widely detailed in available literature, the compound can be purchased from chemical suppliers with varying purities and quantities.

SupplierPurityLead TimePacking
Sigma-AldrichNot specifiedNot specifiedNot specified
Molbase96% to 99%7 to 14 days10g to 1kg

Future Research Directions

Given the limited information available on 2-fluorocyclohepta-2,4,6-trien-1-one, future research should focus on exploring its chemical reactivity, biological activity, and potential applications in pharmaceuticals or materials science. Investigating its interaction with enzymes or receptors could reveal new avenues for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator